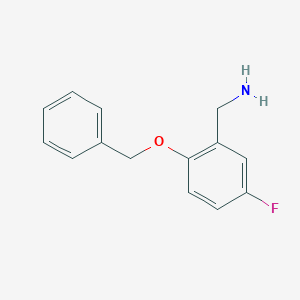
2-Benzyloxy-5-fluorobenzyl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Benzyloxy-5-fluorobenzyl amine is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of its chemical nature. For instance, the rotational spectrum of 2-fluorobenzylamine has been studied, which shares a similar structural motif with the benzyl amine group present in 2-Benzyloxy-5-fluorobenzyl amine . Additionally, the synthesis and structure of tris(2-benzimidazylmethyl)amine with 3,5-dinitrobenzoic acid provide information on the benzimidazole ring, which is structurally related to the benzyl component of 2-Benzyloxy-5-fluorobenzyl amine . Lastly, the crystal structure of 9-benzyl-2-fluoroadenine offers insights into the fluorination of aromatic compounds, which is relevant to the fluorine substitution in 2-Benzyloxy-5-fluorobenzyl amine .
Synthesis Analysis
The synthesis of related compounds involves several steps, including benzylation and fluorination reactions. For example, 9-benzyl-2-fluoroadenine was synthesized from 2,6-diaminopurine through a benzylation step followed by a Schiemann reaction, which is a diazotization/fluorination process . Although the exact synthesis of 2-Benzyloxy-5-fluorobenzyl amine is not described, similar synthetic strategies could potentially be applied, with careful control over the reaction conditions to ensure the correct placement of the benzyl and fluorine groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Benzyloxy-5-fluorobenzyl amine can be complex due to the presence of multiple functional groups. The rotational spectrum of 2-fluorobenzylamine revealed the presence of stable conformers influenced by intramolecular hydrogen bonding and the orientation of the amino group . In the case of 9-benzyl-2-fluoroadenine, X-ray crystallography confirmed the structure and provided detailed information on bond lengths and angles . These techniques could be used to analyze the molecular structure of 2-Benzyloxy-5-fluorobenzyl amine to understand its conformational preferences and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of 2-Benzyloxy-5-fluorobenzyl amine can be inferred from the behavior of similar compounds. The presence of a fluorine atom on the aromatic ring can affect the compound's reactivity due to its electronegative nature. For instance, fluorine substitution has been shown to increase the tunneling splitting in rotational transitions of 2-fluorobenzylamine, indicating a significant effect on the compound's dynamics . The reactivity of the benzyl amine group and the influence of the fluorine atom on the electronic properties of the aromatic ring would be important considerations in the chemical reactions of 2-Benzyloxy-5-fluorobenzyl amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Benzyloxy-5-fluorobenzyl amine can be partially deduced from the properties of structurally related compounds. For example, the fluorine atom's presence in 2-fluorobenzylamine affects its hydrogen bonding capability and molecular flexibility . The crystal structure analysis of 9-benzyl-2-fluoroadenine provides insights into the solid-state packing, which is influenced by intermolecular hydrogen bonds and π-π stacking interactions . These properties are likely to be relevant to 2-Benzyloxy-5-fluorobenzyl amine, affecting its solubility, melting point, and potential for forming molecular complexes.
Scientific Research Applications
Antitumor Properties and Drug Development
2-Benzyloxy-5-fluorobenzyl amine demonstrates potential in the development of antitumor drugs. Its derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have been found effective in inhibiting the growth of breast and ovarian xenograft tumors. This compound, when converted into a lysylamide prodrug, shows manageable toxic side effects and could be a candidate for clinical evaluation due to its ability to induce cytotoxic activity against certain carcinoma cell lines (Bradshaw et al., 2002).
Chemical Synthesis and Organic Chemistry
2-Benzyloxy-5-fluorobenzyl amine is used in various synthetic processes in organic chemistry. For instance, its derivatives are utilized in the Ir-catalyzed allylic amination and ring-closing metathesis for the enantioselective synthesis of cyclic beta-amino alcohol derivatives, which are significant in pharmaceutical synthesis (Lee et al., 2007).
Molecular Structure and Dynamics
The molecular structure and dynamics of 2-Benzyloxy-5-fluorobenzyl amine and its derivatives are subjects of study in the field of chemical physics. The effects of ring fluorination on the structural and dynamical properties of these compounds have been investigated using rotational spectroscopy and quantum chemical methods. Such studies aid in understanding the compound's behavior in different environments and can inform its applications in various fields (Calabrese et al., 2013).
Light Harvesting and Photovoltaic Applications
Research into the light harvesting efficiency of certain derivatives of 2-Benzyloxy-5-fluorobenzyl amine, such as those used in the synthesis of dye-sensitized solar cells (DSSCs), has been conducted. These studies explore the potential of these compounds in the development of new materials for photovoltaic applications, demonstrating the versatility of 2-Benzyloxy-5-fluorobenzyl amine in both medicinal and energy-related research (Mary et al., 2019).
properties
IUPAC Name |
(5-fluoro-2-phenylmethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHRIIEQFBCLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-fluorobenzyl amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

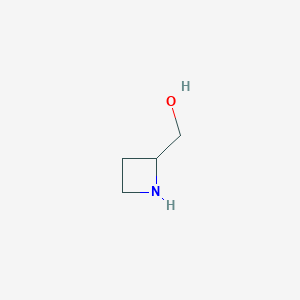
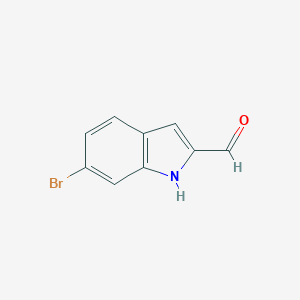
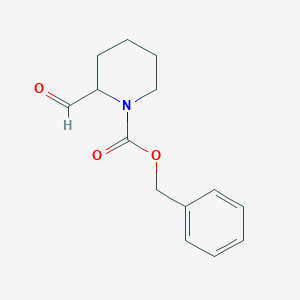
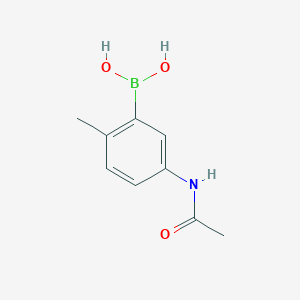
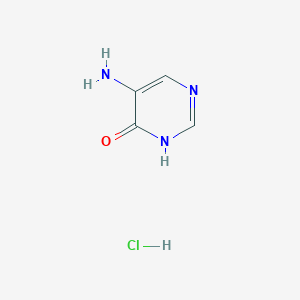
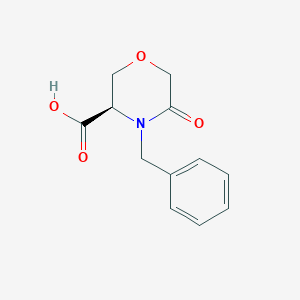
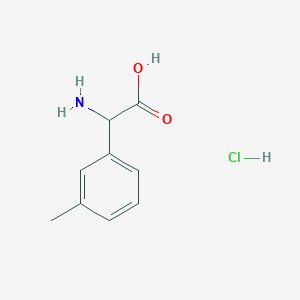


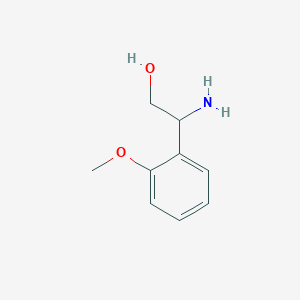
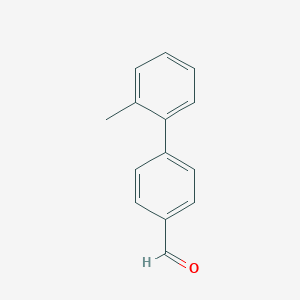
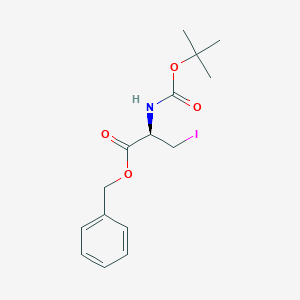
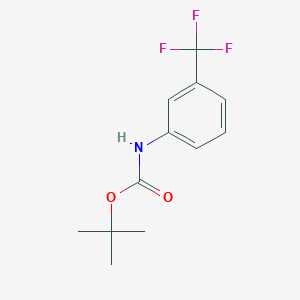
![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)